1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenoxy group
Preparation Methods
The synthesis of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyridine and phenoxy groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include those with piperidine, pyridine, and phenoxy groups, such as:
- 1-{4-[Methyl(pyridin-3-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one
- 1-{4-[Methyl(pyridin-4-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one
These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-2-phenoxypropan-1-one |
InChI |
InChI=1S/C20H25N3O2/c1-16(25-18-8-4-3-5-9-18)20(24)23-14-11-17(12-15-23)22(2)19-10-6-7-13-21-19/h3-10,13,16-17H,11-12,14-15H2,1-2H3 |
InChI Key |
YMLHQOSKUJEXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)C2=CC=CC=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.